molecular formula C18H17ClN2O2S B2646348 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone CAS No. 851801-56-4

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2646348
CAS No.: 851801-56-4
M. Wt: 360.86
InChI Key: JLRSTKBSDKOUER-UHFFFAOYSA-N
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Description

The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and molecules with benzylthio or methoxyphenyl groups. Examples include:

Uniqueness

The uniqueness of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRSTKBSDKOUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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